molecular formula C10H16ClNO B13463976 2-Methyl-3-phenoxypropan-1-amine hydrochloride

2-Methyl-3-phenoxypropan-1-amine hydrochloride

Cat. No.: B13463976
M. Wt: 201.69 g/mol
InChI Key: PWQWASXLBSHNPZ-UHFFFAOYSA-N
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Description

2-Methyl-3-phenoxypropan-1-amine hydrochloride is an organic compound with the molecular formula C10H15NO·HCl It is a hydrochloride salt of an amine, characterized by the presence of a phenoxy group attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenoxypropan-1-amine hydrochloride typically involves the nucleophilic substitution reaction of a suitable phenoxy compound with a methylamine derivative. One common method is the reaction of 2-methyl-3-phenoxypropan-1-ol with thionyl chloride to form the corresponding chloro compound, which is then reacted with methylamine to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenoxypropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Methyl-3-phenoxypropan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenoxy group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-phenoxypropan-1-amine hydrochloride
  • Methyl(3-phenoxypropyl)amine hydrochloride
  • (2S)-1-phenoxypropan-2-amine hydrochloride

Uniqueness

2-Methyl-3-phenoxypropan-1-amine hydrochloride is unique due to its specific structural features, such as the position of the methyl and phenoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-methyl-3-phenoxypropan-1-amine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-9(7-11)8-12-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H

InChI Key

PWQWASXLBSHNPZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)COC1=CC=CC=C1.Cl

Origin of Product

United States

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